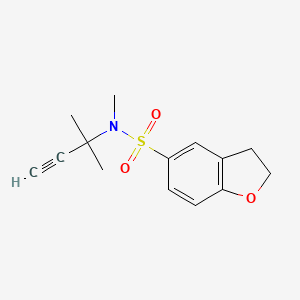![molecular formula C15H16N2O3S B7680236 (2S)-3-phenyl-2-[3-(1,3-thiazol-4-yl)propanoylamino]propanoic acid](/img/structure/B7680236.png)
(2S)-3-phenyl-2-[3-(1,3-thiazol-4-yl)propanoylamino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-phenyl-2-[3-(1,3-thiazol-4-yl)propanoylamino]propanoic acid, also known as Thiazolylalanine (Thz-Ala-OH), is a non-proteinogenic amino acid that has been extensively studied for its potential applications in the field of drug discovery and development. Thz-Ala-OH is a derivative of the natural amino acid phenylalanine, and it has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects.
Mechanism of Action
The mechanism of action of Thz-Ala-OH is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. Thz-Ala-OH has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins. Thz-Ala-OH has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure.
Biochemical and Physiological Effects:
Thz-Ala-OH has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins. Thz-Ala-OH has also been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells. In addition, Thz-Ala-OH has been shown to have antibacterial effects by inhibiting the growth of bacteria.
Advantages and Limitations for Lab Experiments
One of the main advantages of Thz-Ala-OH is its versatility as a building block for the synthesis of various peptidomimetics and small molecule inhibitors. Thz-Ala-OH is also relatively easy to synthesize using SPPS or solution-phase peptide synthesis. One of the main limitations of Thz-Ala-OH is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on Thz-Ala-OH. One area of research is the development of more potent and selective inhibitors that target specific enzymes and signaling pathways. Another area of research is the development of Thz-Ala-OH-based therapeutics for the treatment of inflammatory diseases, cancer, and bacterial infections. Finally, there is a need for further studies to elucidate the mechanism of action of Thz-Ala-OH and its effects on various biological pathways.
Synthesis Methods
Thz-Ala-OH can be synthesized through a variety of methods, including solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The most commonly used method for synthesizing Thz-Ala-OH is SPPS, which involves the stepwise assembly of the peptide chain on a solid support using protected amino acids and coupling reagents. The thiazole ring is introduced by reacting the amino acid precursor with thioamide and a suitable oxidant.
Scientific Research Applications
Thz-Ala-OH has been extensively studied for its potential applications in the field of drug discovery and development. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects. Thz-Ala-OH has been used as a building block for the synthesis of various peptidomimetics and small molecule inhibitors that target specific biological pathways.
properties
IUPAC Name |
(2S)-3-phenyl-2-[3-(1,3-thiazol-4-yl)propanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c18-14(7-6-12-9-21-10-16-12)17-13(15(19)20)8-11-4-2-1-3-5-11/h1-5,9-10,13H,6-8H2,(H,17,18)(H,19,20)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWVIWIWXPPEQK-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCC2=CSC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CCC2=CSC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]-N-methylbenzamide](/img/structure/B7680153.png)
![2-methoxy-5-methyl-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B7680156.png)


![2-methoxy-N-[(6-methoxypyridin-2-yl)methyl]-N,5-dimethylbenzenesulfonamide](/img/structure/B7680165.png)


![4-[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]pyridine](/img/structure/B7680191.png)

![[(2R)-2-(4-chlorophenyl)morpholin-4-yl]-(2-methyl-1,3-benzoxazol-6-yl)methanone](/img/structure/B7680199.png)


![2-(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B7680216.png)
![1-[4-[2-(1-Aminocyclobutyl)acetyl]piperazin-1-yl]-2-methyl-2-phenylpropan-1-one](/img/structure/B7680244.png)